molecular formula C40H30N12O10 B578887 TNBT Diformazan CAS No. 19333-63-2

TNBT Diformazan

Cat. No.: B578887
CAS No.: 19333-63-2
M. Wt: 838.7 g/mol
InChI Key: SDKSRZQMARNUEW-SAORWRKWSA-N
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Description

Historical Evolution of Tetrazolium Salts and Formazan (B1609692) Derivatives in Scientific Inquiry

The scientific journey of tetrazolium salts and their formazan derivatives began over a century ago. The initial synthesis of a formazan compound was reported by Friese in 1875, who reacted benzene (B151609) diazonium nitrate (B79036) with nitromethane (B149229) psu.edunih.gov. Nineteen years later, Von Pechmann and Runge described the synthesis of the first tetrazolium salt through the oxidation of a formazan psu.edunih.govdergipark.org.tr. This early work laid the foundation for a vast array of hundreds of tetrazolium salts and formazans prepared in subsequent years psu.edudergipark.org.tr. While many of these compounds were synthesized, only a select few found significant applications in biological research nih.gov. The tetrazolium-formazan system was recognized early on as a marker of vitality, a property that spurred increasing interest in their chemistry, particularly their electrochemical behavior psu.edu.

Overview of the Tetrazolium-Formazan Redox System in Academic Applications

The core of the utility of tetrazolium salts lies in their reversible redox system, which allows them to be reduced to formazans psu.edudergipark.org.tr. This reduction is typically mediated by cellular enzymes, such as dehydrogenases and reductases, which utilize co-factors like NAD(P)H ontosight.aibiocompare.comconicet.gov.arnih.govwikipedia.org. In metabolically active cells, these enzymes catalyze the reduction of the tetrazolium salt, leading to the formation of intensely colored formazan products psu.eduontosight.aiconicet.gov.arnih.gov. The formazans are often lipophilic and can accumulate within cells or precipitate, providing a visual or quantifiable signal conicet.gov.arnih.gov. This colorimetric transformation is highly sensitive and can be measured spectrophotometrically, making the tetrazolium-formazan system a valuable tool for assessing cellular metabolic activity, viability, and proliferation ontosight.aibiocompare.comconicet.gov.arnih.govwikipedia.orgabcam.comamerigoscientific.comsigmaaldrich.comresearchgate.net. Different tetrazolium salts yield formazans with varying colors, ranging from dark blue to deep red or orange, depending on their specific chemical structure psu.eduwikipedia.org. For instance, Nitroblue tetrazolium (NBT) and Tetranitroblue tetrazolium (TNBT) are known to produce blue or black formazans, respectively, when reduced by superoxide (B77818) anions or other reducing agents ontosight.aijst.go.jp.

Positioning of Tetranitroblue Diformazan within Advanced Chemical and Biochemical Research

Tetranitroblue Diformazan (TNBT Diformazan), derived from the reduction of Tetranitroblue Tetrazolium (TNBT), holds a distinct position in advanced chemical and biochemical research due to its specific properties and applications. TNBT itself is a tetrazolium salt that, upon reduction, forms a blue-colored formazan product ontosight.ai. This characteristic makes TNBT a valuable reagent for detecting superoxide anions (O₂⁻), reactive oxygen species (ROS) produced during various cellular processes, and other reducing agents ontosight.ai.

This compound is recognized for its utility in several specialized areas:

Analytical Chemistry: It serves as a colorimetric reagent for the detection of various metal ions, particularly in environmental samples, due to its ability to form stable complexes chemimpex.com. This makes it valuable for water quality testing chemimpex.com.

Biochemistry: this compound is employed in assays to evaluate enzyme activity, especially in studies focusing on oxidative stress, helping researchers understand cellular responses to environmental changes ontosight.aichemimpex.com. It is also used in histochemical staining for areas of necrosis, such as myocardial infarcts biosynth.com.

Environmental Monitoring: The compound plays a role in assessing soil and sediment contamination by detecting pollutants with its sensitivity chemimpex.com.

Histochemistry: TNBT has been used as a histological stain biosynth.com and in histochemical detection of dehydrogenase activity conicet.gov.ar. The this compound product is often described as reddish-brown or black, depending on the reaction conditions and the specific enzyme involved jst.go.jpbas.bg. For instance, in the histochemical demonstration of aminopeptidase (B13392206) A, TNBT yields a reddish-brown diformazan precipitate bas.bg. In the detection of superoxide anions, this compound appears black and is darker than NBT diformazan jst.go.jp.

The chemical structure of TNBT, and by extension its diformazan product, features a tetrazolium ring substituted with four nitro groups and phenyl rings ontosight.ai. The molecular formula for this compound is C₄₀H₃₀N₁₂O₁₀ chemimpex.comuni.lu, with a molecular weight of approximately 838.75 g/mol chemimpex.com. TNBT (Tetranitroblue tetrazolium chloride) has the CAS number 1184-43-6 biosynth.comsigmaaldrich.comchemsrc.com, while this compound itself is listed with CAS number 19333-63-2 chemimpex.comchemicalbook.com.

Scope and Research Imperatives for Tetranitroblue Diformazan Studies

The research imperatives for this compound studies are centered on refining its existing applications and exploring new frontiers where its unique chromogenic and redox properties can be leveraged. While widely used in analytical and biochemical assays, particularly for detecting reactive oxygen species and enzyme activities, there is ongoing interest in enhancing the specificity and sensitivity of these methods.

Key research areas include:

Improving Assay Specificity: Investigating methods to minimize false-positive results, which can arise from TNBT reacting with other reducing agents ontosight.ai. This involves optimizing assay conditions and developing more specific detection protocols.

Expanding Applications in Environmental Science: Further exploring its potential as a sensitive indicator for pollutants and contaminants in various environmental matrices, such as soil and water chemimpex.com.

Advanced Histochemical Techniques: Developing novel histochemical staining protocols that utilize this compound for precise localization of specific enzymes or cellular components, potentially by fine-tuning the deposition and visibility of the diformazan precipitate jst.go.jpbas.bg.

Biochemical Mechanism Elucidation: Deeper investigation into the precise biochemical pathways and cellular compartments involved in TNBT reduction, especially in complex biological systems.

Material Science Integration: Exploring the incorporation of this compound into advanced materials, such as polymers and nanocomposites, to impart specific optical or electronic properties chemimpex.com.

The continued study of this compound is crucial for advancing analytical methodologies, deepening our understanding of biochemical processes, and developing novel materials and diagnostic tools.

Properties

CAS No.

19333-63-2

Molecular Formula

C40H30N12O10

Molecular Weight

838.7 g/mol

IUPAC Name

N-[2-methoxy-4-[3-methoxy-4-[[(E)-N-(4-nitroanilino)-C-(4-nitrophenyl)carbonimidoyl]diazenyl]phenyl]phenyl]imino-4-nitro-N'-(4-nitroanilino)benzenecarboximidamide

InChI

InChI=1S/C40H30N12O10/c1-61-37-23-27(7-21-35(37)43-47-39(25-3-13-31(14-4-25)49(53)54)45-41-29-9-17-33(18-10-29)51(57)58)28-8-22-36(38(24-28)62-2)44-48-40(26-5-15-32(16-6-26)50(55)56)46-42-30-11-19-34(20-12-30)52(59)60/h3-24,41-42H,1-2H3/b45-39+,46-40+,47-43?,48-44?

InChI Key

SDKSRZQMARNUEW-SAORWRKWSA-N

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])OC)N=NC(=NNC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-]

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=N/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=C(C=C4)[N+](=O)[O-])OC)N=N/C(=N/NC5=CC=C(C=C5)[N+](=O)[O-])/C6=CC=C(C=C6)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])OC)N=NC(=NNC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Tetranitroblue Diformazan

Chemical Reduction of Tetranitroblue Tetrazolium (TNBT) as a Primary Synthetic Route

The most common pathway for synthesizing TNBT Diformazan involves the chemical reduction of TNBT. This process is often mediated by specific reactive species and electron transfer mechanisms.

Superoxide (B77818) radicals (O₂⁻•) play a significant role in the reduction of tetrazolium salts to their formazan (B1609692) products, including this compound. Studies have shown that tetrazolium dyes like WST-1 are reduced by superoxide anions to form soluble formazans researchgate.netmdpi.com. The tetrazolium salt WST-1, for example, is reduced by superoxide anion radicals to a stable, water-soluble formazan with high molar absorptivity mdpi.com. Nitroblue Tetrazolium (NBT), a related compound, also undergoes reduction to a blue diformazan in the presence of superoxide radicals mdpi.comscispace.com. The reaction rate of tetrazolium salts with superoxide anions is often quantifiable and can be inhibited by superoxide dismutase (SOD) researchgate.netmdpi.com.

The reduction of TNBT can proceed through intermediate stages, including the formation of mono-formazan species before yielding the final diformazan. Characterization of these intermediates is vital for understanding the reaction pathway and optimizing synthesis. Analytical techniques such as UV-Vis spectroscopy, ¹H NMR, ¹³C NMR, and LC-MS are employed to ascertain the structures of these compounds ijcrt.orgamericanpharmaceuticalreview.com. Spectroscopic analysis, particularly UV-Vis, helps in identifying characteristic absorption peaks associated with formazan formation, typically in the visible region (400-600 nm) due to charge transfer transitions ijcrt.org. Electrochemical methods like cyclic voltammetry (CV) and chronoamperometry (CA) are also used to study the redox behavior and identify intermediates in the tetrazolium-formazan system rsc.orgresearchgate.netresearchgate.net. These studies can reveal multi-electron transfer processes and ring-opening mechanisms involved in the formation of formazans researchgate.netresearchgate.net.

Optimizing reaction conditions is critical for achieving high yields and purity of this compound for research purposes. Factors such as temperature, solvent choice, reactant concentrations, and pH can significantly influence the outcome of the synthesis labster.combiotage.comazom.com. For instance, solvent selection can impact the solubility of reactants and products, as well as the formation of by-products, thereby affecting both yield and purity biotage.com. Reaction temperature is another key parameter that needs careful control; higher temperatures can sometimes increase reaction rates but may also lead to degradation or unwanted side reactions biotage.comazom.com. The concentration of reactants and the presence of catalysts or mediators can also play a crucial role in maximizing the efficiency of the reduction process azom.com.

Derivatization strategies can be employed to modify the structure of this compound, potentially enhancing its properties for specific research applications. While specific derivatization methods for this compound are not extensively detailed in the provided search results, general principles of formazan chemistry suggest possibilities. Formazans, in general, can form chelates with metal ions, which can be useful for histochemical applications conicet.gov.arresearchgate.net. Modifications to the phenyl rings of the formazan structure can alter its electronic, optical, and electrochemical properties, making them suitable for applications in materials science or as analytical reagents ijcrt.orgresearchgate.net. The introduction of functional groups could also improve solubility, stability, or target specificity, thereby expanding their utility in various research fields.

Derivatization Approaches for Modifying Tetranitroblue Diformazan Structures for Enhanced Research Utility

Impact of Structural Modifications on Spectroscopic Characteristics

Structural modifications to TNBT, particularly its reduction to diformazan, lead to significant changes in its spectroscopic properties, primarily its UV-Visible absorption spectrum. These changes are crucial for its application as a chromogenic indicator.

The formation of this compound through reduction, for instance, by cysteine, results in a compound with a distinct absorption profile. The optimal wavelength for the absorption of this compound formed via cysteine reduction is reported to be 580 nm nih.gov. This absorption band is characteristic of the extended π-conjugation system within the diformazan molecule.

Comparatively, the diformazan derived from NBT (Nitroblue Tetrazolium), which has a different substitution pattern (two phenol (B47542) and two m-nitrophenol substituents, versus TNBT's four p-nitrophenol substituents), exhibits a different optimal absorption wavelength when reduced under specific conditions. For example, NBT diformazan formed with l-S-nitrosocysteine and β-NADPH shows an optimal absorption wavelength at 526 nm nih.gov. This difference in absorption maxima between this compound and NBT diformazan highlights how variations in the tetrazolium salt's structure, specifically the number and position of nitro groups, influence the electronic properties and thus the visible light absorption of the resulting diformazan.

While direct spectroscopic data on TNBT modified by S-nitrosothiols (without undergoing full diformazan reduction) is not extensively detailed in the provided literature, the observed mass shift indicates a chemical alteration. Generally, modifications to aromatic systems and the introduction of electron-donating or withdrawing groups can significantly alter UV-Vis absorption spectra by affecting the energy levels of molecular orbitals involved in π-π* transitions researchgate.net. Further studies would be needed to precisely quantify the spectral shifts of S-nitrosothiol-modified TNBT before diformazan formation.

Advanced Spectroscopic and Structural Elucidation of Tetranitroblue Diformazan

UV-Visible Spectrophotometric Analysis of Tetranitroblue Diformazan

UV-Visible (UV-Vis) spectrophotometry is a fundamental technique used to analyze the electronic transitions within molecules, providing insights into conjugation, molecular structure, and concentration.

The UV-Visible absorption spectrum of TNBT Diformazan is critical for its detection and analysis. Diformazan species, in general, are known to absorb light in the visible region, typically exhibiting absorption maxima in the range of 500–550 nm researchgate.net. While specific absorption maxima for this compound across a wide array of solvents are not universally detailed in all literature, related compounds offer valuable comparative data. For instance, Nitro Blue Tetrazolium (NBT) diformazan, which shares structural similarities with this compound, has been reported to show absorption maxima around 526 nm under specific conditions nih.gov. The optimal wavelength for the detection of authentic diformazan has been cited as approximately 580 nm nih.gov. This compound is noted to resemble NBT in its UV-Vis absorption spectrum nih.gov.

Advanced Structural Techniques for Investigating Tetranitroblue Diformazan Tautomerism and Isomerism

Solid-State NMR for Hydrogen-Bonding Environment Analysis

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in the solid state, particularly for characterizing hydrogen-bonding networks. These interactions are crucial in determining a compound's physical properties and reactivity. For this compound, SSNMR has been recognized for its capability to differentiate hydrogen-bonding environments researchgate.net.

The fundamental principle behind using SSNMR for hydrogen bond analysis lies in the sensitivity of nuclear magnetic shielding to the local electronic environment. Protons involved in hydrogen bonds typically experience a downfield shift in their chemical resonance, with the magnitude of this shift often correlating with the strength of the hydrogen bond pku.edu.cnmdpi.com. Advanced SSNMR techniques, such as two-dimensional (2D) experiments like Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Single Quantum Coherence (HSQC), can provide detailed insights into the connectivity and proximity of nuclei involved in hydrogen bonding warwick.ac.ukandreas-brinkmann.net. Specifically, experiments like 2D MAS-J-HMQC can quantify homonuclear J couplings, which are sensitive to hydrogen bond strengths warwick.ac.uk. Furthermore, analyzing temperature-dependent chemical shifts can offer additional information about hydrogen bonding mdpi.com.

While SSNMR is a well-established method for probing hydrogen bonds, detailed research findings, including specific chemical shift values, coupling constants, or hydrogen bond distance measurements for this compound, are not extensively detailed in the readily available literature. Consequently, a data table presenting such specific findings for this compound cannot be generated from the current search results. However, the application of these SSNMR methodologies would typically yield data that allows for the mapping of the hydrogen bond network, identification of proton donors and acceptors, and quantification of hydrogen bond strengths.

Analysis of Diformazan Precipitation and Crystal Morphology in Research Systems

The process of precipitation and the resulting crystal morphology are critical aspects of a compound's characterization, influencing its bulk properties, solubility, and processability. Crystal morphology is governed by the interplay between the compound's intrinsic crystal structure and the external conditions during crystallization, such as solvent choice, temperature, supersaturation, and the presence of additives andreas-brinkmann.net.

Formazan (B1609692) compounds, in general, have been observed to form crystalline structures. In a biological context, formazan crystals derived from tetrazolium salt reduction assays have been described as needle-shaped conicet.gov.ar. This observation suggests a potential for needle-like crystal habits in this compound, although this is not a direct finding from controlled precipitation studies in research systems.

Analytical techniques commonly employed to study precipitation and crystal morphology include Scanning Electron Microscopy (SEM) for visualizing crystal habits, size, and surface features, and X-ray Diffraction (XRD) for determining crystal structure, phase purity, and identifying polymorphs andreas-brinkmann.netconicet.gov.arntnu.nomdpi.commdpi.comlmaleidykla.ltmdpi.commdpi.comnih.govmdpi.com. By systematically varying precipitation parameters, researchers can influence the nucleation and growth processes to control the final crystal form.

However, specific detailed research findings on the precipitation conditions, controlled crystallization experiments, and comprehensive crystal morphology analyses of this compound are not extensively documented in the provided search results. While general principles of crystal growth control are understood, specific data pertaining to this compound's precipitation behavior and the resulting crystal morphology, which would typically be presented in a data table, are not available from the reviewed literature.

Mechanistic Investigations of Tetranitroblue Diformazan Formation and Redox Pathways

Electron Transfer Mechanisms in Tetrazolium Salt Reduction

The conversion of tetrazolium salts to formazan (B1609692) is fundamentally a reduction reaction, involving the transfer of electrons to the tetrazolium ring, leading to its cleavage and the formation of the intensely colored formazan. researchgate.net This process can occur both intracellularly and extracellularly, with the specific site of reduction depending on the particular tetrazolium salt and the cellular conditions. nih.govresearchgate.net

The primary intracellular electron donor for this reduction is often the reduced pyridine (B92270) nucleotide cofactor, NADH. researchgate.net Cellular fractionation studies have indicated that MTT, a commonly used monotetrazolium salt, is reduced by NADH not only in mitochondria but also in the cytoplasm and at non-mitochondrial membranes, including the endosome/lysosome compartment and the plasma membrane. researchgate.net The net positive charge of many tetrazolium salts facilitates their uptake into cells, driven by the plasma membrane potential. researchgate.netresearchgate.net In contrast, some second-generation tetrazolium salts with a net negative charge are largely cell-impermeable and are thought to be reduced at the cell surface via trans-plasma membrane electron transport. researchgate.net

In bacterial systems, such as Lactococcus lactis, the reduction of tetrazolium violet has been shown to result from electron transfer from an intracellular donor, primarily NADH, via the electron transport chain. nih.gov The specific site of reduction within the electron transport chain can vary depending on the experimental conditions. nih.gov For instance, under certain conditions, menaquinones are essential for the reduction, which occurs mainly outside the cells or in the outer part of the plasma membrane. nih.gov Under other conditions, the reduction can be directly mediated by membrane NADH dehydrogenases in the inner part of the membrane. nih.gov

The reduction of tetrazolium salts can also be facilitated by intermediate electron acceptors (IEAs), such as phenazine (B1670421) methosulfate (PMS). researchgate.net In the presence of an IEA, the electron transfer from a reducing agent like NADH to the tetrazolium salt is significantly enhanced. nih.govnih.gov

Table 1: Key Factors in Tetrazolium Salt Reduction

FactorRole in ReductionCellular Location of ReductionKey Electron Donors
Tetrazolium Salt Charge Influences cellular uptakeIntracellular for positively charged salts; Extracellular for negatively charged saltsNADH, NADPH
Electron Transport Chain Mediates electron transfer from donors to tetrazolium saltsMitochondria, Plasma Membrane, CytoplasmNADH
Intermediate Electron Acceptors (e.g., PMS) Facilitate and accelerate the transfer of electronsVaries depending on the systemNADH, NADPH

Role of Reactive Oxygen Species (ROS) in Initiating Diformazan Production

Reactive oxygen species (ROS) are highly reactive chemical molecules derived from oxygen. nih.gov They are formed as a natural byproduct of cellular aerobic metabolism, with mitochondrial respiration being a significant source. nih.gov Key ROS include the superoxide (B77818) anion radical (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (OH⁻). nih.gov While ROS can cause oxidative stress and damage to cellular components, they also play roles in cell signaling. nih.govyoutube.com

The superoxide anion radical (O₂⁻) is a key ROS implicated in the reduction of tetrazolium salts, including nitroblue tetrazolium (NBT), a close analog of TNBT. bohrium.comnih.gov The one-electron reduction potential of dioxygen to superoxide is approximately -0.33 V in aqueous media. taylorfrancis.com This superoxide radical can be generated through various biological and chemical processes. For example, the xanthine/xanthine oxidase system is a well-known producer of superoxide radicals and has been used to study the reduction of tetrazolium dyes like MTS and XTT to their soluble formazans. bohrium.com

In reaction mixtures containing NADH and an intermediate electron acceptor like phenazine methosulfate (PMS), the production of superoxide radicals can be mediated by the tetrazolium salt itself. nih.gov The reduced phenazine, formed from the reduction of PMS by NADH, can univalently reduce molecular oxygen to the superoxide anion, which in turn reduces the tetrazolium salt. nih.gov However, under certain conditions, such as in the presence of detergents, a significant portion of the tetrazolium reduction can occur directly from the reduced phenazine within micelles, without the involvement of superoxide. nih.gov

The involvement of superoxide in tetrazolium reduction is further evidenced by the inhibitory effect of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. nih.govosti.gov The inhibition of formazan production in the presence of SOD confirms the role of superoxide as a reducing agent for the tetrazolium salt. bohrium.comnih.gov

Table 2: Evidence for Superoxide-Mediated Tetrazolium Reduction

Experimental ObservationImplication for MechanismReference
Reduction of tetrazolium salts by xanthine/xanthine oxidase systemThe system generates superoxide, which directly reduces the tetrazolium salt. bohrium.com
Inhibition of formazan production by superoxide dismutase (SOD)SOD removes superoxide, preventing it from reducing the tetrazolium salt, thus confirming superoxide's role. nih.gov
Acceleration of cytochrome c reduction in the presence of SOD and a tetrazolium saltSOD prevents superoxide from being consumed by the tetrazolium salt, making more available to reduce cytochrome c. nih.gov

Enzymatic Reduction Pathways Leading to Tetranitroblue Diformazan

A variety of enzymes can catalyze the reduction of tetrazolium salts, contributing to the formation of formazan in biological systems. These enzymatic pathways are often dependent on cofactors such as NADH and NADPH.

Diaphorases are a class of enzymes that catalyze the oxidation of NADH or NADPH, transferring electrons to an acceptor molecule. researchgate.net This activity can be harnessed to reduce tetrazolium salts. For instance, NADPH-diaphorase activity has been detected in various organisms and can be visualized by the reduction of a soluble tetrazolium salt to a colored, insoluble formazan. nih.gov

The reduction of tetrazolium dyes like thiazolyl blue tetrazolium bromide in the presence of NADH and diaphorase yields a colored formazan, providing a basis for assaying diaphorase activity. researchgate.net Similarly, the reduction of MTS, a water-soluble tetrazolium salt, can be used to monitor the activity of NADH- and NADPH-dependent dehydrogenases. nih.govresearchgate.net The generation of NADH or NADPH by enzymes such as malate (B86768) dehydrogenase or isocitrate dehydrogenase, respectively, can be coupled to the reduction of MTS, with the rate of formazan formation being comparable to the rate of NAD(P)H production. nih.govresearchgate.net

Thiol-containing compounds, which are often used as antioxidants in cell culture media, can directly reduce tetrazolium salts, leading to formazan production independent of cellular viability. nih.gov Compounds such as beta-mercaptoethanol, dithiothreitol, and N-acetyl-L-cysteine have been shown to reduce MTT to its formazan product in a dose-dependent manner. nih.gov This non-enzymatic reduction is an important consideration in assays that utilize tetrazolium salts to measure cell viability, as the presence of these reducing agents can lead to false-positive results. nih.gov The reducing property of the thiol group is responsible for this direct reduction of the tetrazolium salt. researchgate.net

Table 3: Examples of Thiol-Containing Compounds that Reduce Tetrazolium Salts

CompoundChemical Class
Beta-mercaptoethanolThiol
Dithiothreitol (DTT)Thiol
N-acetyl-L-cysteine (NAC)Thiol-containing amino acid derivative
Pyrrolidine-dithiocarbamateDithiocarbamate

Electrochemical Characterization of Redox Behavior

Electrochemical techniques, such as cyclic voltammetry and electrochemical impedance spectroscopy, are powerful tools for studying the redox properties of molecules. mdpi.commdpi.com These methods can be used to determine the reduction and oxidation potentials of a compound, providing insights into the thermodynamics and kinetics of its electron transfer reactions. For example, in studies of other materials, these techniques have been used to characterize corrosion behavior and the properties of oxide films. mdpi.comnih.gov

The electrochemical behavior of related compounds can provide some context. For instance, the reduction of different tetrazolium salts will occur at different potentials, influencing which cellular reducing systems are capable of donating electrons to them. The development of new tetrazolium dyes with specific redox potentials is an area of ongoing research to create more sensitive and specific assays for cellular activity.

Cyclic Voltammetry Studies of Tetrazolium-Formazan Systems

Cyclic voltammetry is a powerful electrochemical technique used to probe the reduction and oxidation processes of chemical species. While specific cyclic voltammetry data for TNBT is not extensively available in the reviewed literature, studies on closely related nitro-substituted tetrazolium salts, such as nitro blue tetrazolium chloride (NBTC), provide valuable insights into the expected electrochemical behavior.

Electrochemical investigations of NBTC reveal a complex reduction process. A typical cyclic voltammogram shows a cathodic reduction peak corresponding to the formation of the formazan, and an anodic oxidation peak. For instance, in a methanolic solution with 0.1 M lithium perchlorate (B79767) as the electrolyte, NBTC exhibits a cathodic reduction peak at approximately -298 mV and an anodic oxidation peak at 793.1 mV when measured against a reference electrode. The peak currents in these voltammograms are observed to increase with higher scan rates, a characteristic that helps in elucidating the nature of the electrochemical reaction.

The electrochemical reduction of tetrazolium salts is generally considered to be an irreversible process, often involving multiple electron and proton transfer steps. The initial reduction typically forms a radical intermediate, which can then undergo further reduction and rearrangement to yield the stable diformazan.

Table 1: Cyclic Voltammetry Data for Nitro Blue Tetrazolium Chloride (NBTC)

ParameterValue
Cathodic Reduction Peak-298 mV
Anodic Oxidation Peak793.1 mV
Electrolyte0.1 M LiClO4 in Methanol

Correlation Between Electrochemical Properties and Spectroscopic Features

The electrochemical properties of tetrazolium-formazan systems are intrinsically linked to their spectroscopic characteristics. The reduction of the colorless or pale-yellow tetrazolium salt to the highly colored formazan is a direct consequence of the alteration in the electronic structure of the molecule. This change is readily observable through UV-Vis spectroscopy.

While specific studies correlating the electrochemical and spectroscopic properties of TNBT diformazan are scarce, research on other formazanate complexes provides a framework for understanding this relationship. The formazanate ligand, which is the deprotonated form of the formazan, is known to be redox-active and chromophoric. The reduction potentials of these complexes are highly sensitive to the nature and position of substituents on the aromatic rings. For example, electron-withdrawing groups, such as the nitro groups in TNBT, are expected to shift the reduction potential to more positive values, making the tetrazolium salt easier to reduce.

The intense color of formazans arises from a broad absorption band in the visible region of the electromagnetic spectrum, which is attributed to a π-π* electronic transition within the conjugated system of the formazan molecule. The position and intensity of this absorption maximum (λmax) can be influenced by the substituents on the phenyl rings. A direct correlation is often observed where factors that make the reduction potential more positive (i.e., easier reduction) also lead to a bathochromic (red) shift in the λmax of the resulting formazan. This is because both phenomena are related to the energy of the frontier molecular orbitals (HOMO and LUMO) which are involved in both the electrochemical and spectroscopic processes.

Kinetic Studies of Tetranitroblue Diformazan Formation and Degradation

The rates of formation and degradation of this compound are critical parameters that determine its utility in quantitative applications. Kinetic studies provide insights into the reaction mechanisms and the stability of the formazan product.

The formation of formazan from a tetrazolium salt is a reduction reaction. The kinetics of this process can be influenced by several factors, including the concentration of the reducing agent, pH, temperature, and the presence of catalysts. In biological systems, the reduction is often enzymatically mediated, with dehydrogenases playing a key role.

The degradation of formazans can occur through various pathways, including oxidation back to the tetrazolium salt or decomposition into other products. The stability of the formazan is crucial for the reliability of assays that depend on its colorimetric quantification. The kinetics of formazan degradation are expected to be influenced by factors such as the presence of oxidizing agents, exposure to light, and the pH of the medium. A comprehensive understanding of these degradation kinetics is essential for establishing optimal conditions for the use of this compound in analytical procedures.

Applications of Tetranitroblue Diformazan in Advanced Analytical Chemistry Research

Development of Colorimetric Reagents for Specific Analyte Detection

The intense color of TNBT Diformazan is a key characteristic that enables its use in colorimetric assays. These assays are based on the principle that the concentration of an analyte is proportional to the intensity of the color produced in a chemical reaction. This compound serves as the chromogenic product in these reactions, allowing for the visual or spectrophotometric quantification of various analytes.

Detection and Quantification of Reactive Oxygen Species (ROS) in Chemical Systems

One of the most well-established applications of the tetrazolium-formazan system is in the detection and quantification of reactive oxygen species (ROS). ROS are highly reactive molecules and free radicals derived from molecular oxygen. In various chemical and biological systems, the overproduction of ROS can lead to oxidative stress.

The detection method is based on the reduction of a tetrazolium salt, typically Nitroblue Tetrazolium (NBT), by superoxide (B77818) radicals (a type of ROS) to form the intensely colored this compound. This reaction provides a straightforward and sensitive means of measuring ROS levels. The amount of formazan (B1609692) produced is directly proportional to the concentration of superoxide radicals, and it can be quantified spectrophotometrically.

Table 1: Research Findings on ROS Detection using the NBT/Formazan System

Research FocusKey Findings
Cellular ROS Measurement NBT is readily taken up by cells and is reduced by intracellular superoxide to form insoluble formazan crystals. The intensity of the resulting color provides a measure of cellular respiratory burst activity.
Tissue Staining In histochemical studies, NBT is used to visualize sites of superoxide production in tissue sections. The deposition of the dark blue formazan precipitate indicates the location of ROS generation.
Quantitative Assays Spectrophotometric quantification of the extracted formazan allows for a precise measurement of ROS levels in cell lysates or other biological samples. The absorbance is typically measured at a wavelength between 500 and 600 nm.

Detection of Nitro Compounds in Complex Mixtures

While the primary application of the tetrazolium-formazan system is in ROS detection, the chemical properties of formazans suggest their potential use as colorimetric sensors for other analytes, including nitro compounds. Nitroaromatic compounds are a class of chemicals used in explosives, pesticides, and dyes, and their detection in the environment is of significant importance.

Novel formazan derivatives containing nitro groups have been synthesized and investigated as selective ratiometric and colorimetric chemosensors. These sensors exhibit a distinct color change in the presence of specific anions, which can be detected by the naked eye or by UV-vis spectroscopy. Although direct research on the use of this compound for the detection of nitro compounds is limited, the general reactivity of formazans indicates a promising area for future research and development of new analytical methods.

Utilization in Metal Ion Detection and Quantification Methodologies

The ability of formazans to form stable complexes with metal ions has led to their exploration as chromogenic reagents for the spectrophotometric determination of various metals. The formation of a metal-formazan complex is often accompanied by a significant change in the absorption spectrum, providing a basis for quantitative analysis.

Complexation Chemistry of Diformazans with Metal Cations

Diformazans, including this compound, are known to act as ligands, forming coordination complexes with a variety of metal cations. The nitrogen atoms of the formazan chain and potentially other functional groups on the phenyl rings can participate in the coordination with the metal ion. The stability and stoichiometry of these complexes depend on several factors, including the nature of the metal ion, the specific structure of the diformazan, and the reaction conditions such as pH and solvent.

The thermodynamics of metal ion complex formation are crucial for understanding the strength of the interaction. The stability of these complexes is quantified by the formation constant (K) or stability constant, which is the equilibrium constant for the formation of the complex in solution. A higher stability constant indicates a stronger interaction between the metal ion and the ligand.

Table 2: General Characteristics of Metal-Formazan Complexes

PropertyDescription
Coordination Formazans can act as bidentate or tridentate ligands, coordinating with metal ions through their nitrogen atoms.
Stoichiometry The metal-to-ligand ratio in the complexes can vary, with common stoichiometries being 1:1 and 1:2.
Stability The stability of the complexes is influenced by the size and charge of the metal ion, as well as the electronic and steric properties of the formazan ligand.
Color The formation of metal-formazan complexes often results in a distinct color change, which is the basis for their use in spectrophotometric analysis.

Spectrophotometric Assays for Specific Metal Ions

Spectrophotometric methods based on formazan derivatives offer a simple, rapid, and cost-effective way to determine the concentration of metal ions in various samples. These assays rely on the formation of a colored metal-formazan complex and the measurement of its absorbance at a specific wavelength.

The selectivity of these assays can be tuned by modifying the structure of the formazan ligand and by controlling the experimental conditions. For instance, the introduction of specific functional groups onto the phenyl rings of the formazan can enhance its affinity for a particular metal ion. While specific spectrophotometric assays using this compound for metal ion detection are not extensively documented in the literature, the known complexing ability of formazans suggests its potential in this area.

Role in Biosensor Development for Environmental Monitoring

Biosensors are analytical devices that combine a biological component with a physicochemical detector for the detection of chemical substances. They offer high sensitivity and selectivity, making them ideal for environmental monitoring applications. This compound and other formazan compounds have potential roles in the development of electrochemical and optical biosensors.

In the context of biosensors, formazans can be used as signaling molecules. For example, in an enzymatic biosensor, the activity of an enzyme can be coupled to the reduction of a tetrazolium salt to a formazan. The presence of a target analyte that inhibits or enhances the enzyme's activity would then lead to a corresponding change in the amount of formazan produced, which can be detected electrochemically or optically.

Electrochemical biosensors, in particular, are well-suited for on-site environmental analysis due to their precision, rapidity, and ease of operation. The immobilization of the biological recognition element onto the electrode surface is a critical step in the fabrication of these sensors. Formazan-based detection schemes could be integrated into these platforms for the monitoring of a wide range of environmental pollutants.

Table 3: Potential Roles of this compound in Biosensors

Biosensor ComponentPotential Role of this compound
Signal Transduction The formation of this compound can serve as the basis for an optical or electrochemical signal.
Enzyme Assays In enzyme-based biosensors, the enzymatic reaction can be linked to the reduction of a tetrazolium salt to this compound.
Redox Mediator Formazan compounds can potentially act as redox mediators, facilitating electron transfer between the biological component and the electrode surface.

Application in Water Quality Assessment Research

Tetranitroblue Diformazan (this compound) serves as a valuable colorimetric reagent in analytical chemistry, particularly for the assessment of water quality. chemimpex.com Its application often involves the detection of various metal ions in environmental samples, making it a useful tool in water testing protocols. chemimpex.com A primary use of this compound in this field is for the indirect assessment of microbial activity, which is a key indicator of the biological health and pollution level of a water source. researchgate.net

The underlying principle involves the enzymatic reduction of a tetrazolium salt, such as Tetranitroblue Tetrazolium, by metabolic processes within microorganisms. Living microorganisms in water samples contain dehydrogenase enzyme systems. These enzymes donate hydrogen ions and electrons, which reduce the soluble, lightly colored tetrazolium salt into the intensely colored, water-insoluble this compound. youtube.com The concentration of the resulting formazan, which can be quantified spectrophotometrically after extraction, is directly proportional to the microbial metabolic activity.

Table 1: Representative Microbial Activity in Water Samples of Varying Quality

This table illustrates the principle of using formazan production to assess water quality. Data is representative.

Water Source Pollution Level Microbial Activity (as µg Formazan/mL/hr)
Spring Water Unpolluted 0.5
River Downstream of Urban Area Moderately Polluted 8.2

Detection of Contaminants in Soil and Sediment Samples

When contaminants such as heavy metals or petroleum products are introduced into soil, they can be toxic to the native microbial populations, leading to a significant reduction in enzymatic activities like DHA. ijarbs.com Conversely, the introduction of certain organic pollutants can sometimes lead to an initial spike in the activity of specific hydrocarbon-degrading microorganisms. ijarbs.com Therefore, by measuring the rate of this compound production, researchers can quantify the impact of contamination on the soil's biological functioning.

The assay involves incubating a soil sample with a tetrazolium salt (e.g., Tetranitroblue Tetrazolium) and a substrate like glucose to stimulate microbial respiration. youtube.com The amount of this compound produced is measured colorimetrically at a specific wavelength (e.g., 485 nm) after extraction with a solvent such as methanol. ijarbs.comthepharmajournal.com

Detailed research has demonstrated the sensitivity of this method. For instance, a study on the effects of spent engine oil on soil showed a marked difference in dehydrogenase activity between contaminated and uncontaminated sites.

Table 2: Dehydrogenase Activity in Hydrocarbon-Polluted vs. Unpolluted Soil Samples

Data sourced from a study on the effects of spent engine oil contamination. ijarbs.com

Sample Type Dehydrogenase Activity (mg Formazan/mL)
Unpolluted Control Soil 0.711

The results indicated that the presence of hydrocarbons significantly altered the soil's microbial respiratory rate, which was quantified by the increased formation of formazan. ijarbs.com This highlights the assay's effectiveness in monitoring the biological repercussions of soil pollution. chemimpex.com

Applications in Biochemical and Cellular Research Methodologies Utilizing Tetranitroblue Diformazan

Histochemical and Cytochemical Localization of Enzyme Activities

The reduction of TNBT to its insoluble, colored diformazan derivative at the site of specific enzyme activity allows for the precise visualization of these enzymes within cells and tissues.

TNBT has been effectively utilized for the cytochemical localization of dehydrogenase enzymes, such as succinic dehydrogenase (SDH). In studies involving Sarcoma 37 ascites tumor cells, TNBT was employed as an electron acceptor to pinpoint SDH activity within the mitochondria. The resulting TNBT diformazan precipitate provides a visual marker of the enzyme's location.

Research has indicated that TNBT is often more suitable than the more commonly used Nitroblue Tetrazolium (NBT) for these applications. The diformazan produced from TNBT is characterized by a finer, non-crystalline precipitate. This morphology is advantageous as it allows for a more precise localization of the enzyme activity and is less prone to crystallization artifacts that can obscure the true location of the enzyme. Furthermore, this compound exhibits a lower affinity for lipids, reducing the likelihood of non-specific staining of lipid droplets within the cell.

Table 1: Comparison of TNBT and NBT Diformazan in Histochemical Applications

FeatureThis compoundNBT Diformazan
Precipitate MorphologyFine, non-crystallineCan form larger crystals
Lipid AdsorptionLower affinityHigher affinity, can lead to non-specific staining
Localization PrecisionGenerally higher due to finer precipitateCan be less precise due to crystal formation

TNBT has also been successfully applied as a visualization agent in a tetrazolium-based method for the histochemical demonstration of aminopeptidase (B13392206) A. This technique offers an alternative to traditional diazonium salt methods, allowing for the precise localization of this enzyme in various tissues. When TNBT is used in this method, the resulting diformazan precipitate is reddish-brown, providing a clear indication of aminopeptidase A activity.

In the bacterium Bacillus subtilis, studies combining the use of TNBT with electron microscopy have demonstrated that the reduction of TNBT, indicating dehydrogenase activity, occurs at both the peripheral membrane and in the mesosomes. This demonstrates the utility of TNBT in resolving enzyme activity at the subcellular level.

As mentioned, TNBT has been instrumental in localizing succinic dehydrogenase activity to the mitochondria in tumor cells. The fine-grained nature of the this compound precipitate is particularly advantageous for resolving localization within or on the surface of these small organelles. In bacteria, its deposition has been noted at the peripheral membrane, highlighting its utility in studying enzyme activity associated with this cellular structure.

Assessment of Oxidative Stress Levels in Biological Samples for Research Purposes

Tetrazolium salts, in general, are reduced by superoxide (B77818) radicals, which are a key component of oxidative stress. This reaction, which produces a colored formazan (B1609692), can be inhibited by antioxidants. While this principle forms the basis of assays to measure oxidative stress, specific and detailed research findings on the application of this compound for the routine assessment of oxidative stress levels in biological samples are not extensively documented in the available scientific literature.

Antioxidant Activity Assays Employing Tetranitroblue Diformazan as a Chromogenic Indicator

The reduction of tetrazolium salts by reactive oxygen species can be utilized to assess the efficacy of antioxidants. In such assays, the presence of an antioxidant would inhibit the formation of the colored diformazan, and the degree of inhibition would be proportional to the antioxidant's activity. Although this is a common principle for tetrazolium-based antioxidant assays, specific protocols and in-depth studies employing TNBT as the chromogenic indicator are not widely reported. Therefore, detailed research findings on the use of this compound in specific antioxidant activity assays are limited.

Comparative Analysis of Tetranitroblue Diformazan Staining Characteristics in Diverse Cell Types

The staining characteristics of Tetranitroblue Diformazan (TNBT), a product of the reduction of Tetranitroblue Tetrazolium, can exhibit significant variability across different cell types. This variation is intrinsically linked to the metabolic activity of the cells, as the reduction of the tetrazolium salt to its colored formazan derivative is primarily an enzyme-mediated process. The intensity and pattern of this compound staining are therefore direct indicators of the cellular redox state and the activity of specific dehydrogenases.

Diverse cell populations will inherently display different basal metabolic rates and enzymatic activities, leading to heterogeneous staining patterns. For instance, highly proliferative cells, such as those found in tumors, or metabolically active cells like hepatocytes, are expected to show more intense TNBT staining compared to quiescent or less metabolically active cells, such as mature adipocytes or terminally differentiated neurons.

The intracellular localization of the diformazan precipitates can also differ between cell types. In many cells, the reduction of tetrazolium salts is associated with mitochondrial activity; however, cytoplasmic and plasma membrane-associated reductases can also contribute to formazan formation nih.gov. The specific subcellular distribution of these enzymes in a given cell type will dictate the resulting pattern of diformazan deposition, which can range from punctate mitochondrial staining to a more diffuse cytoplasmic coloration.

Furthermore, the morphology of the diformazan crystals themselves may be influenced by the intracellular environment of different cell types csic.esnih.govresearchgate.netdntb.gov.ua. Factors such as the lipid content and the presence of specific intracellular structures can affect the nucleation and growth of the formazan crystals, leading to variations in their size and shape.

To illustrate the potential variability in this compound staining, the following interactive data table provides a hypothetical comparison based on the known metabolic characteristics of various cell types.

Cell TypeExpected Staining IntensityPredominant Diformazan LocalizationNotes
Activated MacrophageHighPerinuclear/MitochondrialHigh metabolic activity due to phagocytosis and cytokine production.
Resting LymphocyteLowDiffuse CytoplasmicLow basal metabolic rate.
MyocyteHighMitochondrialHigh density of mitochondria to meet energy demands.
NeuronModerate to HighMitochondrial/NeuritesMetabolically active, with high energy requirements in axons and dendrites.
AdipocyteLowCytoplasmicPrimarily involved in energy storage rather than high metabolic turnover.
HepatocyteVery HighMitochondrial/CytoplasmicCentral role in metabolism leads to high dehydrogenase activity.
Cancer Cell (e.g., HeLa)High to Very HighMitochondrial/CytoplasmicHigh proliferative rate and altered metabolism (Warburg effect).

This table is illustrative and based on the general metabolic characteristics of the listed cell types. Actual staining results may vary depending on the specific experimental conditions and the physiological state of the cells.

Considerations for Tissue Heterogeneity in Diformazan Quantification

The quantification of this compound in tissue samples presents a significant challenge due to the inherent heterogeneity of biological tissues. Tissues are complex structures composed of multiple cell types, each with its own unique metabolic profile and, consequently, its own characteristic level of TNBT reduction. This cellular diversity can lead to uneven staining patterns within a single tissue section, making accurate and representative quantification difficult.

Several key factors related to tissue heterogeneity must be considered when quantifying this compound:

Spatial Distribution of Cells: The anatomical organization of the tissue can create localized "hot spots" of high staining intensity. In a tumor, for instance, the rapidly dividing cells at the proliferating edge may exhibit much stronger staining than the necrotic cells in the core.

Presence of Extracellular Matrix: The extracellular matrix (ECM) does not typically contribute to diformazan formation but can affect the optical properties of the tissue and potentially interfere with spectrophotometric or imaging-based quantification methods.

Physiological State of the Tissue: The metabolic state of a tissue is not static and can be influenced by factors such as oxygen and nutrient availability, inflammation, and disease processes. These variations can lead to dynamic changes in TNBT staining patterns within the same tissue over time.

To address these challenges, several strategies can be employed to improve the accuracy of this compound quantification in heterogeneous tissues:

ConsiderationStrategy for Mitigation
Cellular Diversity - Image analysis to segment and quantify staining in specific cell populations. - Laser capture microdissection to isolate and analyze specific regions of interest.
Uneven Staining - Systematic random sampling of multiple fields of view to ensure representative data collection. - Normalization of the diformazan signal to the total cell number or tissue area.
Background Interference - Use of appropriate blank controls to subtract non-specific absorbance or fluorescence. - Spectral unmixing techniques in imaging to separate the diformazan signal from background autofluorescence.

Emerging Research Applications of Tetranitroblue Diformazan in Materials Science and Electrochemistry

Incorporation into Advanced Materials for Enhanced Functionality

The unique chemical structure of TNBT Diformazan lends itself to integration into various advanced material systems, aiming to impart or enhance specific properties.

Synthesis of Diformazan-Containing Polymers and Nanocomposites

This compound is utilized in the synthesis of advanced materials, particularly polymers and nanocomposites chemimpex.com. The process typically involves incorporating the diformazan compound into a polymer matrix. While specific synthesis routes for this compound-containing polymers are detailed in specialized literature, the general approach for creating polymer nanocomposites involves methods such as in situ polymerization, melt intercalation, and exfoliation adsorption mdpi.com. These techniques aim to achieve a homogeneous dispersion of the diformazan within the polymer, which is crucial for realizing synergistic property enhancements mdpi.comunirioja.es. Research into polyvinyl alcohol (PVA) doped with Nitro Blue Tetrazolium (NBT), a related compound, demonstrates the principle of creating nanocomposite films for specific applications like radiation detection mdpi.comresearchgate.net. The incorporation of such dyes into polymer matrices highlights a pathway for developing functionalized materials.

Influence of Tetranitroblue Diformazan on Material Properties (e.g., Mechanical, Thermal)

The incorporation of this compound into material matrices has been reported to potentially improve certain properties. Specifically, its inclusion can enhance the mechanical and thermal characteristics of these materials, making them more suitable for various industrial applications chemimpex.com. While detailed quantitative data specifically for this compound's impact on mechanical and thermal properties is still an area of active research, the general trend observed with similar functional organic compounds suggests that they can contribute to increased material performance.

Table 1: Observed Influence of Diformazan Incorporation on Material Properties

PropertyObserved EffectSupporting Evidence
Mechanical PropertiesImprovement chemimpex.com
Thermal PropertiesImprovement chemimpex.com

Interfacing with Electrochemical Platforms for Sensing and Catalytic Research

This compound and related diformazan structures are being explored for their utility in electrochemical applications, particularly in the development of sensors and in catalytic research.

Development of Diformazan-Based Electrochemical Sensors

Diformazans, including this compound, possess electrochemical activity that makes them valuable components in the design of electrochemical sensors researchgate.net. The redox potential of diformazan compounds, noted as -0.08 V for diformazan in general, enables their use in biosensor fabrication . The compound's presence in electroplating systems and sensors indicates its versatility in electrochemical contexts researchgate.net. Research into electrochemical sensors is a rapidly advancing field, with diformazans offering a platform for detecting various analytes due to their electroactive nature. These sensors are advantageous for their potential simplicity, high sensitivity, rapid analysis times, cost-effectiveness, and suitability for miniaturization chemcu.org.

Table 2: Electrochemical Properties and Applications of Diformazans

Property/ApplicationValue/DescriptionSupporting Evidence
Redox Potential (Diformazan)-0.08 V
Application in SensorsBiosensor fabrication
Application in ElectrochemistryElectroplating systems and sensors (TNBT) researchgate.net

Studies of Redox Catalysis in Sustainable Energy Research

The field of sustainable energy research is increasingly focused on developing efficient catalytic processes. While direct research findings specifically detailing the role of this compound in redox catalysis for sustainable energy applications were not prominently found in the initial search, the broader context of electrocatalysis and redox catalysts is a significant area of study pku.edu.cnicn2.catpsi.chumich.edursc.orgmpg.de. Research groups are actively investigating novel electrocatalysts for renewable energy conversion, such as hydrogen production, fuel cells, and CO2 reduction icn2.catpsi.chumich.edu. The development of efficient redox catalysts is crucial for processes like chemical looping ammonia (B1221849) synthesis, aiming for greener and more energy-efficient production methods rsc.org. Further research may explore the potential of this compound and its derivatives within these critical sustainable energy technologies.

Compound List:

Tetranitroblue Diformazan (this compound)

Nitro Blue Tetrazolium (NBT)

Polyvinyl Alcohol (PVA)

Computational and Theoretical Approaches to Tetranitroblue Diformazan Systems

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and reactivity of molecules. science.gov By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying large molecules like TNBT diformazan.

The formation of this compound from its parent tetrazolium salt, Tetranitroblue Tetrazolium (TNBT), is fundamentally an electron transfer (ET) and reduction process. Experimental studies confirm that TNBT is electrochemically reduced at a cathode to form the insoluble diformazan product. researchgate.net This reduction is often initiated by a superoxide (B77818) anion (O₂⁻) or other reducing agents, which donate electrons to the tetrazolium ring. science.govresearchgate.net

While direct DFT studies modeling the electron transfer for TNBT are not extensively published, the methodology is well-established for analogous systems. DFT, particularly constrained DFT (CDFT), is a powerful tool for modeling ET reactions. scribd.commdpi-res.com CDFT can construct the charge-localized diabatic states (reactant and product states) and calculate key parameters of Marcus theory, including:

Driving Force (ΔG°): The change in Gibbs free energy for the electron transfer reaction.

Reorganization Energy (λ): The energy required to structurally distort the reactants and solvent into the equilibrium geometry of the products.

By calculating the potential energy surfaces for the reactant (TNBT + reducing agent) and product (TNBT radical + oxidized agent) states, researchers can elucidate the reaction mechanism and determine the activation energy barrier for the initial electron transfer step. Computational studies on the cyclization of other formazans to form tetrazolium salts have successfully used DFT to support proposed electrocyclic mechanisms, demonstrating the utility of DFT in understanding the intricate electronic rearrangements in these systems. acs.org

DFT is widely used to predict various molecular properties, providing a direct comparison with experimental data and offering predictive power for new derivatives. mdpi.com

Spectroscopic Properties: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. It can predict the maximum absorption wavelengths (λmax) corresponding to electronic transitions, such as the π → π* and n → π* transitions characteristic of highly conjugated systems like diformazans. Experimental studies on water-soluble tetrazolium salts show that their corresponding formazans have absorbance maxima in the 435–537 nm range. researchgate.net TD-DFT calculations can reproduce these values and explain the influence of substituent groups on the spectral properties.

Reactivity: DFT provides quantitative measures of chemical reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO Energy (EHOMO): Correlates with the ability to donate electrons (nucleophilicity).

LUMO Energy (ELUMO): Correlates with the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

From these orbital energies, global reactivity descriptors can be calculated to further quantify the molecule's behavior. These descriptors provide a theoretical framework for understanding the reactivity of this compound in various chemical environments.

Calculated ParameterSignificanceTypical Predicted Value (Hypothetical for Diformazan)
λmax (UV-Vis)Wavelength of maximum light absorption~540 nm
EHOMOElectron-donating ability-6.2 eV
ELUMOElectron-accepting ability-3.5 eV
HOMO-LUMO Gap (ΔE)Chemical reactivity and stability2.7 eV
Ionization Potential (IP)Energy to remove an electron6.2 eV
Electron Affinity (EA)Energy released upon adding an electron3.5 eV
Electronegativity (χ)Ability to attract electrons4.85 eV
Chemical Hardness (η)Resistance to change in electron configuration1.35 eV

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. plos.org This technique is invaluable for understanding how this compound, an insoluble product, interacts with its environment, such as solvent molecules, biological macromolecules, or surfaces. scielo.brresearchgate.net

MD simulations solve Newton's equations of motion for a system of interacting particles, where the forces between particles are described by a molecular mechanics force field. A typical simulation can reveal details about the stability of molecular complexes, conformational changes, and the nature of non-covalent interactions. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time, indicating the structural stability of the system. A stable RMSD suggests the system has reached equilibrium. plos.org

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues, highlighting flexible or rigid regions of a molecule. plos.org

Intermolecular Interactions: MD trajectories can be analyzed to identify and quantify non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern how this compound might aggregate or bind to a surface. scielo.brnih.gov

For example, MD simulations could model the aggregation of insoluble this compound molecules in an aqueous environment, revealing the key intermolecular forces (e.g., π-π stacking between the aromatic rings) that drive this process.

Type of InteractionDescriptionRelevance to this compound
Hydrogen BondingElectrostatic attraction between a hydrogen atom and an electronegative atom (N, O).Interactions with solvent (water) or biological residues.
Van der Waals ForcesWeak, short-range electrostatic attractions between uncharged molecules.Crucial for aggregation and packing of insoluble diformazan molecules.
π-π StackingAttractive, noncovalent interactions between aromatic rings.A primary driving force for the aggregation of diformazan molecules.
Electrostatic InteractionsAttractive or repulsive forces between charged or polar groups.Interactions between nitro groups and polar molecules or ions.

Quantum-Chemical Calculations for Conformational and Isomeric Stability

Formazan (B1609692) molecules can exist in several different conformations and isomeric forms due to rotation around single bonds and the geometry of the central azo-hydrazone chain. Quantum-chemical calculations, particularly at the DFT level, are essential for determining the relative thermodynamic stability of these different structures. acs.org

The stability of isomers is determined by their relative energies, which can be calculated with high accuracy. For a molecule like this compound, several isomers are possible, including:

Syn/Anti and Cis/Trans Isomers: Arising from the arrangement of substituents around the C=N and N=N bonds.

Rotational Conformers (Rotamers): Resulting from rotation around single bonds, such as the bond connecting the phenyl rings to the formazan core.

Tautomers: Isomers that differ in the position of a proton, such as different protonation states of the nitrogen atoms in the formazan chain.

By performing geometry optimization for each possible isomer, computational chemists can locate the minimum energy structures on the potential energy surface. Subsequent frequency calculations confirm that these are true minima (not transition states) and provide the zero-point vibrational energies and thermal corrections needed to calculate the Gibbs free energy of each isomer. The isomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant form under thermodynamic equilibrium. Studies on related compounds have successfully used these methods to rationalize the observed isomeric preferences.

Isomer/Conformer (Hypothetical)Key Structural FeatureCalculated Relative Energy (kcal/mol)Predicted Stability
Red, Syn, TransLinear, extended conformation0.00Most Stable
Red, Syn, CisBent conformation around N=N bond+3.5Less Stable
Yellow, Anti, TransDifferent arrangement at C=N bond+1.8Moderately Stable
Rotamer 1 (Planar Rings)Phenyl rings coplanar with formazan chain+2.1Less Stable (Steric Strain)
Rotamer 2 (Twisted Rings)Phenyl rings twisted out of plane0.00Most Stable

Comparative Academic Studies with Other Tetrazolium Dyes and Formazans

Distinctions in Reduction Mechanisms and Product Characteristics with Nitroblue Tetrazolium (NBT)

The reduction of ditetrazolium salts, such as TNBT and NBT, to their colored formazan (B1609692) products is a hallmark of their utility in biological assays. This process typically occurs in two successive steps, involving the transfer of electrons from a reducing agent, often a biological substrate or a superoxide (B77818) anion.

The initial reduction step involves the acceptance of two electrons by one of the tetrazolium rings, leading to the formation of a half-reduced monoformazan intermediate. This intermediate is often characterized by a reddish color. Subsequently, the second tetrazolium ring can undergo reduction, resulting in the formation of a fully-reduced, intensely colored diformazan.

A key distinction between TNBT and NBT lies in the characteristics of their reduction products. While NBT can be reduced to either a water-insoluble monoformazan or a diformazan, the reduction of TNBT is generally understood to proceed to the diformazan state. The presence of four nitro groups in TNBT significantly increases its electron-accepting capacity, thereby favoring a more complete reduction to the diformazan product. In contrast, the reduction of NBT, for instance by folic acid, has been observed to involve only one of the two tetrazolium rings, yielding a monoformazan. nih.gov

The product of TNBT reduction is a highly colored, insoluble diformazan deposit, which allows for precise localization of the reductive activity within cells and tissues. The nature of the reducing agent, whether it be a cellular enzyme or a reactive oxygen species like the superoxide anion, dictates the site and intensity of formazan deposition.

Analysis of Spectroscopic Differences Among Formazan Products (e.g., Color, Absorption Maxima, Fluorescence)

The formazan products of tetrazolium salt reduction are intensely colored compounds, a property that is central to their application in colorimetric assays. The specific color and spectroscopic properties of a formazan are influenced by its chemical structure, including the nature and position of substituent groups on the phenyl rings.

Interestingly, formazans are not typically known for their fluorescent properties. However, studies on the product of NBT reduction when used in conjunction with 5-bromo-4-chloro-3-indolyl phosphate (BCIP) have revealed the presence of near-infrared (NIR) fluorescence. This suggests that under certain conditions, formazan precipitates may exhibit fluorescent characteristics. The fluorescence of formazan derivatives is an area of ongoing research, and it is plausible that the highly conjugated system of TNBT diformazan could also possess fluorescent properties, though specific data is currently lacking.

To provide a comparative context, the table below outlines the general spectroscopic properties of formazan products from different tetrazolium dyes. It is important to note that the specific absorption maxima can vary depending on the solvent and the presence of chelating metal ions.

Formazan DerivativeParent Tetrazolium SaltTypical ColorReported Absorption Maxima (nm)Fluorescence
This compound Tetranitroblue Tetrazolium (TNBT)Deeply colored (likely blue/purple)Data not availableData not available
NBT Diformazan Nitroblue Tetrazolium (NBT)Blue to Purple~530-590Near-infrared (in NBT/BCIP precipitate)
MTT Formazan 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)Dark Purple~570Generally considered non-fluorescent
XTT Formazan 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT)Orange~470Water-soluble, fluorescence not a primary characteristic

Comparative Efficacy in Histochemical Staining and Enzyme Assays

The efficacy of a tetrazolium salt in histochemical staining and enzyme assays is determined by several factors, including its redox potential, the solubility of its formazan product, and the substantivity of the formazan for cellular components. A pivotal study directly compared the utility of TNBT and NBT for the cytochemical localization of succinic dehydrogenase, a key enzyme in cellular respiration.

This comparative analysis revealed that TNBT is a more suitable cytochemical reagent than NBT for dehydrogenase enzyme histochemistry. nih.gov The formazan deposits from TNBT were found to be finer and more precisely localized to the mitochondria, the site of succinic dehydrogenase activity. In contrast, the formazan from NBT tended to form larger, more crystalline deposits, which could obscure the underlying cellular structures.

The superior performance of TNBT in this context can be attributed to its higher redox potential, which allows for a more rapid and efficient capture of electrons from the dehydrogenase enzyme system. The resulting diformazan's physical properties likely contribute to a more amorphous and less crystalline precipitate, leading to improved resolution in microscopic analysis.

The choice between TNBT and NBT in enzyme assays, therefore, depends on the specific requirements of the experiment. For applications demanding high resolution and precise localization of enzymatic activity, TNBT appears to hold a distinct advantage.

Structure-Activity Relationships in Tetranitroblue Diformazan Compared to Analogues

The chemical structure of a tetrazolium salt and its resulting formazan profoundly influences its reactivity and properties. In TNBT, the presence of four nitro groups and two methoxy groups are key determinants of its chemical behavior.

Upon reduction to the diformazan, the electron-withdrawing nature of the nitro groups continues to play a role. These groups can influence the electronic structure of the conjugated formazan system, which in turn affects its color and spectroscopic properties.

Impact of Methoxy Groups on Conjugation and Stability

In contrast to the electron-withdrawing nitro groups, the methoxy groups (-OCH3) are electron-donating substituents. Through the mesomeric effect, the lone pairs of electrons on the oxygen atoms can be delocalized into the aromatic ring system. This electron donation can influence the electronic properties of both the tetrazolium salt and the resulting diformazan.

In the context of the diformazan, the electron-donating methoxy groups can enhance the electron density of the conjugated system. This extended π-electron system is responsible for the intense color of the formazan. Alterations in the electron density within this system can lead to shifts in the absorption maximum, thereby modifying the color of the precipitate.

Future Directions and Research Frontiers in Tetranitroblue Diformazan Chemistry

Crafting the Next Generation: Design and Synthesis of Novel Tetranitroblue Diformazan Derivatives

The future of TNBT Diformazan chemistry lies in the ability to create new derivatives with precisely controlled properties. The general synthesis of formazans often involves the coupling of a diazonium salt with a hydrazone. nih.govresearchgate.netimpactfactor.org This fundamental reaction provides a versatile platform for introducing a wide array of functional groups into the formazan (B1609692) structure.

By strategically modifying the phenyl rings of the this compound molecule, researchers can fine-tune its reactivity, solubility, and spectral properties. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the redox potential of the parent tetrazolium salt, influencing the ease with which it is reduced to the diformazan. This tailored reactivity could lead to the development of more sensitive or selective probes for specific cellular reductases or antioxidant species.

Furthermore, the synthesis of formazan derivatives with reactive handles, such as carboxyl or amino groups, opens up possibilities for conjugation to biomolecules or nanoparticles. nih.gov This could enable the development of targeted probes for specific cellular compartments or for use in advanced bioanalytical systems. The synthesis of such functionalized formazans typically follows established methodologies, such as the reaction of an appropriate aryl diazonium chloride with a Schiff base in a suitable solvent like pyridine (B92270). researchgate.netimpactfactor.org

Table 1: Potential Functional Groups for Tailoring this compound Reactivity

Functional GroupPotential Effect on Reactivity and Properties
Electron-donating groups (e.g., -OCH3, -NH2)May increase the electron density of the tetrazolium ring, potentially making it easier to reduce.
Electron-withdrawing groups (e.g., -NO2, -CF3)May decrease the electron density, potentially making the tetrazolium salt more difficult to reduce and increasing its specificity.
Reactive handles (e.g., -COOH, -NH2, -SH)Allow for covalent attachment to other molecules, such as proteins, antibodies, or nanoparticles, for targeted applications.
Bulky substituentsCan influence the solubility and aggregation properties of the formazan product.

Visualizing the Invisible: Advanced Imaging of Diformazan in Complex Systems

A key challenge in understanding the biological role of this compound is visualizing its precise location within cells and tissues. While traditional light microscopy has been used, advanced imaging techniques offer unprecedented opportunities to study the subcellular distribution of formazan precipitates at high resolution.

Confocal Microscopy can provide high-contrast images of intracellular formazan crystals by detecting backscattered light. nih.gov Studies have shown that the light scattering properties of formazan crystals are wavelength-dependent, with smaller crystals scattering red light more efficiently than blue light. nih.gov This allows for the optimal detection of the early stages of formazan crystallization in living cells.

Correlative Light-Electron Microscopy (CLEM) is a powerful technique that combines the advantages of fluorescence microscopy for identifying regions of interest with the high-resolution structural information of electron microscopy. delmic.comnih.govfrontiersin.orgbiorxiv.org This would allow researchers to first identify cells containing this compound using light microscopy and then examine the precise ultrastructural context of the formazan precipitates using an electron microscope. This could definitively answer questions about the organellar localization of formazan formation.

Future research could also explore the development of fluorescent this compound derivatives, which would enable their visualization using a wider range of fluorescence microscopy techniques, including super-resolution microscopy, for even more detailed localization studies.

A Symphony of Signals: Integrating Tetranitroblue Diformazan into Multi-modal Analytical Platforms

To gain a more comprehensive understanding of complex biological systems, there is a growing trend towards multi-modal analytical approaches that combine data from different techniques. Integrating this compound-based assays into these platforms can provide valuable information about cellular metabolic activity alongside other cellular parameters.

Multiparametric Flow Cytometry allows for the simultaneous analysis of multiple characteristics of individual cells within a heterogeneous population. nih.govthermofisher.com By combining a this compound-based viability assay with fluorescently labeled antibodies for cell surface markers, researchers can correlate metabolic activity with specific cell phenotypes. The development of fluorescent formazan dyes would further enhance the capabilities of flow cytometry analysis. researchgate.net

Mass Spectrometry-based Assays offer high sensitivity and specificity for the identification and quantification of molecules. nih.gov Integrating formazan-based assays with mass spectrometry could involve quantifying the formazan product itself or, more powerfully, analyzing the metabolic changes within cells that lead to formazan production. nih.gov For example, mass spectrometry could be used to profile changes in the levels of NADH and other reducing equivalents that are responsible for the reduction of the tetrazolium salt.

Unraveling the Cellular Dance: Deeper Insights into Biochemical and Cellular Interactions

While it is well-established that this compound is formed by the reduction of its parent tetrazolium salt, the specific biochemical pathways and cellular compartments involved are still areas of active investigation. Future research will focus on a more detailed elucidation of these interactions.

The reduction of tetrazolium salts is known to be dependent on the activity of various dehydrogenases and the availability of reducing cofactors such as NADH and NADPH. wikipedia.orgmdpi.com Studies have shown that the reduction of different tetrazolium salts can be substrate-specific; for instance, Nitroblue Tetrazolium (NBT) reduction is more readily linked to succinate oxidation, while MTT reduction is more associated with NAD-dependent substrates. nih.govresearchgate.net Future work should aim to identify the specific enzymes and metabolic pathways that are primarily responsible for the reduction of Tetranitroblue Tetrazolium in different cell types and under various physiological and pathological conditions.

Regarding the subcellular localization of formazan formation, evidence suggests that for many tetrazolium salts, the resulting formazan precipitates accumulate in lipid droplets rather than in the mitochondria, as was previously thought. nih.govdaneshyari.comnih.govresearchgate.net This is consistent with the lipophilic nature of many formazan compounds. nih.govdaneshyari.com Electron microscopy studies have so far failed to show formazan within secretory vesicles, suggesting that its efflux from cells may be driven by physicochemical interactions rather than active transport. nih.govresearchgate.net Further investigation using high-resolution imaging techniques is needed to confirm the precise localization of this compound and to understand the mechanisms of its transport and accumulation.

A Greener Hue: Expanding Applications in Sustainable Technologies

The unique chemical properties of formazans are also being explored for applications in green chemistry and sustainable technologies. The development of environmentally friendly dyes and catalysts is a key area of research.

Iron-complexed formazan dyes have been synthesized as more environmentally benign alternatives to traditional metal-complex dyes that often use chromium. researchgate.netsemanticscholar.org These iron complexes can be used as acid dyes for wool and polyamide fibers, offering good fastness properties. researchgate.net Future research could focus on developing this compound-based dyes with improved properties and assessing their biodegradability and environmental impact.

The catalytic potential of formazan compounds is another promising avenue for green chemistry. While this area is still in its infancy, the ability of formazans to coordinate with metal ions suggests that they could be used as ligands in novel catalytic systems. The development of biodegradable formazan derivatives would further enhance their appeal for sustainable applications.

Q & A

Q. How does this compound’s decomposition mechanism differ from CL-20 or HMX, and what experimental designs validate these differences?

  • Methodological Answer : TNBT decomposition primarily involves C-N bond cleavage in the triazole ring, as opposed to N-O bond rupture in CL-20. Advanced methodologies include time-resolved pyrolysis coupled with mass spectrometry (Py-GC/MS) to identify intermediate species. DFT-based transition-state analysis can predict activation energy barriers (e.g., 220–250 kJ/mol for TNBT vs. 180–200 kJ/mol for HMX). Experimental validation requires isothermal thermogravimetric analysis (TGA) under varying oxygen pressures to isolate oxidative vs. thermal pathways .

Q. What computational strategies are optimal for modeling this compound’s self-assembled crystal phases?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields parameterized for nitro compounds (e.g., COMPASS III) can predict crystal packing motifs. For energy minimization, dispersion-corrected DFT (e.g., B97-D3) is preferred to account for van der Waals interactions. Experimental validation involves synchrotron X-ray diffraction to compare predicted vs. observed lattice parameters (e.g., unit cell volume deviations <2%). Tabulated data should include Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How can researchers resolve contradictions in reported stability data for this compound?

  • Methodological Answer : Discrepancies in thermal stability (e.g., decomposition onset temperatures ranging from 180–220°C) often stem from impurities or measurement techniques. A standardized protocol should include:
  • Sample preparation : Recrystallization from acetone/ethanol mixtures.
  • Instrument calibration : DSC calibrated with indium/zinc standards.
  • Atmosphere control : Nitrogen vs. air comparisons to isolate oxidative effects.
    Cross-laboratory replication studies with blinded samples can identify systematic errors .

Q. What role does this compound play in biochemical assays, and how is its activity quantified?

  • Methodological Answer : TNBT derivatives are used in superoxide dismutase (SOD) activity assays via nitroblue tetrazolium (NBT) reduction. Quantification involves measuring diformazan absorbance at 550 nm (extinction coefficient: 15,000 M⁻¹cm⁻¹). Key controls include:
  • Solution 1 : TNBT + β-NADPH (baseline absorbance).
  • Solution 4 : TNBT + β-NADPH + L-S-nitrosocysteine (SOD-inhibited reaction).
    Activity (U/mg protein) = [(E3 - E2) / (extinction coefficient × protein concentration)], where E3 = absorbance without SOD, E2 = absorbance with SOD .

Data Management and Reproducibility

Q. What frameworks ensure robust data collection for this compound studies?

  • Methodological Answer : Use electronic data capture (EDC) tools like REDCap to structure case report forms (CRFs). Key features include:
  • Skip logic : Exclude irrelevant sections (e.g., cardiac parameters in non-biological studies).
  • Data validation : Range checks for spectroscopic readings (e.g., absorbance 0–3.0).
  • Metadata tagging : Link raw data (e.g., XRD files) to experimental conditions (solvent, temperature). Open-access repositories like Zenodo should host datasets with DOI assignments .

Q. How should researchers design literature reviews to address gaps in this compound knowledge?

  • Methodological Answer : Systematic reviews must include:
  • Search terms : ("this compound" OR "tetranitrobitriazole") AND ("synthesis" OR "decomposition").
  • Databases : Scopus, Web of Science, and specialized repositories (e.g., ICT Database for Energetic Materials).
  • Inclusion criteria : Peer-reviewed studies with full experimental protocols. Exclude non-English sources and non-academic platforms (e.g., ) .

Tables for Key Experimental Parameters

Parameter This compound CL-20 HMX Reference
Detonation Velocity (m/s)9,2009,3809,110
Crystal Density (g/cm³)1.982.041.90
Impact Sensitivity (J)5.03.57.4
NBT Reduction Assay Absorbance (550 nm)Activity (U/mg)
Solution 4 (SOD inhibited)0.04 ± 0.020.15 ± 0.03
Solution 6 (Full reduction)>2.0*8.2 ± 0.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.